![molecular formula C23H20O7 B2729331 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate CAS No. 433321-93-8](/img/structure/B2729331.png)

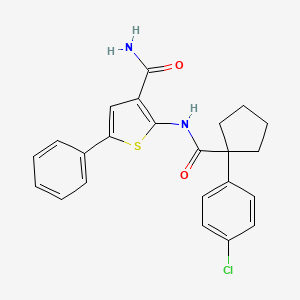

2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate, also known as DMF, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. DMF is a member of the furanocarboxylic acid family and is known to exhibit various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Furan Reactions : The study "Reaction of phthalimidonitrene with furans" by D. W. Jones (1972) explores reactions involving various furan derivatives, highlighting the diverse chemical transformations furans can undergo (Jones, 1972).

Photochemical Applications : B. Guizzardi et al. (2000) discuss the smooth production of 2-(4-N,N-dimethylaminophenyl) heterocycles from photolysis involving furan, demonstrating the potential of photochemical processes in creating complex heterocyclic structures (Guizzardi et al., 2000).

Synthesis of Grisane System : A study titled "The chemistry of fungi. Part LXIX..." by Mortaza Ahbab et al. (1976) outlines the synthesis of complex organic structures involving furan derivatives, illustrating the compound's utility in organic synthesis (Ahbab et al., 1976).

Lignin Model Reactions : S. Li and K. Lundquist (1999) investigate reactions of lignin models of β-5 type, including furan derivatives, which is significant for understanding and manipulating lignin, a major component of plant biomass (Li & Lundquist, 1999).

Iridium-Catalyzed Transfer Hydrogenation : Benjamin Bechem et al. (2010) describe the enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols, indicating the compound's role in complex catalytic processes (Bechem et al., 2010).

Molecular Synthesis and Reactions : E. V. Pimenova et al. (2003) report the synthesis of a compound similar to the query, highlighting the methods and reactions involved in synthesizing complex organic molecules (Pimenova et al., 2003).

Acylation of Benzofurans : Y. Kawase et al. (1968) explore the acylation of dimethyl-bz-hydroxybenzofurans, showing the compound's utility in the synthesis of furoisoflavones, which are important in various chemical applications (Kawase et al., 1968).

Synthesis of Natural Furan-Cyclized Diarylheptanoids : Hatice Secinti and H. SeÇen (2015) detail the synthesis of natural diarylheptanoids starting from 2-furaldehyde, demonstrating the role of furan derivatives in synthesizing natural products (Secinti & SeÇen, 2015).

Electrosynthesis Applications : D. Horii et al. (2005) discuss the self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, highlighting the potential of electrochemical methods in synthesizing furan derivatives (Horii et al., 2005).

Eigenschaften

IUPAC Name |

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O7/c1-26-16-8-9-17(21(14-16)30-23(25)20-5-4-12-29-20)18(24)10-6-15-7-11-19(27-2)22(13-15)28-3/h4-14H,1-3H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWXQRCPVCWPMK-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine](/img/structure/B2729252.png)

![3-Thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2729253.png)

![4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2729254.png)

![2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2729256.png)

![3-Cyclopropyl-1-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2729260.png)

![5-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2729261.png)

![N-(3,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2729267.png)